Spiroxepin
Description
Historical Context of the Dibenz[b,e]oxepin Chemical Class in Pharmaceutical Research
The dibenz[b,e]oxepin scaffold is a tricyclic system that has been a subject of interest in medicinal chemistry for decades. Unlike the closely related dibenzo[b,f]oxepine framework, which was first synthesized in 1911, the dibenz[b,e]oxepin structure is notably rare in nature. mdpi.com Only a handful of natural products containing this nucleus have been identified, such as a derivative isolated from the marine-derived fungus Beauveria bassiana. mdpi.com
The synthetic exploration of this chemical class has been more extensive, leading to the development of compounds with a wide array of biological activities. The core structure, often synthesized via methods like Friedel-Crafts cyclization, serves as a foundational template for generating diverse derivatives. nih.gov Research into this class has uncovered compounds with potential therapeutic applications, including antiallergic agents that exhibit dual antagonism of thromboxane A2 and histamine H1 receptors. nih.gov Furthermore, various derivatives have been synthesized and evaluated for other activities, including antimicrobial and anticancer properties. nih.gov The dibenz[b,e]oxepin nucleus is the parent structure for several drugs, with research focusing on areas such as psychotropic therapy, inflammation, and pain. nih.govwikipedia.org
| Milestone/Discovery | Significance in Dibenz[b,e]oxepin Research |
| Identification of Natural Derivatives | The discovery of compounds like 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione from natural sources highlighted the existence of this rare scaffold outside of synthetic labs. mdpi.com |
| Development of Synthetic Routes | The establishment of synthetic pathways, such as the cyclization to form 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one, enabled broader medicinal chemistry exploration. nih.gov |
| Discovery of Diverse Bioactivities | Investigations revealed that derivatives possess a range of potential therapeutic uses, including antiallergic, antimicrobial, and anticancer activities. nih.gov |
| Basis for Marketed Drugs | The scaffold serves as the foundational structure for established pharmaceutical agents, most notably in the area of psychotropic medicine. wikipedia.org |
Academic Positioning of Spiroxepin within Related Chemical Entities
This compound is academically positioned within a specific subgroup of dibenz[b,e]oxepin derivatives investigated for their effects on the central nervous system. nih.gov It is classified alongside other psychotropic agents that share the same core nucleus, such as Doxepin, Cidoxepin, and Pinoxepin, which have been researched as potential antidepressants, anxiolytics, or antipsychotics. nih.gov
The defining characteristic of this compound is its spirocyclic nature, where one of the carbon atoms of the oxepin (B1234782) ring is also the central atom of a second, non-aromatic ring system. This structural feature is shared with related compounds like the spiro[dibenz[b,f]oxepin-10,4'-piperidine] derivatives, which have been synthesized and evaluated for analgesic activity. nih.gov While these analgesic compounds are based on the isomeric dibenz[b,f]oxepin core, their investigation underscores the academic interest in exploring how the addition of a spirocyclic piperidine moiety to a dibenzoxepin structure can modulate biological activity, in that case targeting pain pathways. nih.gov
This compound's academic placement can be contrasted with other dibenz[b,e]oxepin derivatives that have been developed for entirely different therapeutic targets. For instance, Isoxepac and Oxepinac were studied as analgesics and anti-inflammatory agents, while Olopatadine was designed as a phospholipase A2 inhibitor. nih.gov This highlights the versatility of the dibenz[b,e]oxepin scaffold, where modifications to the core structure lead to compounds with distinct pharmacological profiles, positioning this compound specifically within the domain of neuropharmacological research.
| Compound | Chemical Class/Core | Primary Area of Academic Research |
| This compound | Dibenz[b,e]oxepin | Psychotropic (Antidepressant, Anxiolytic, Antipsychotic) nih.gov |
| Doxepin | Dibenz[b,e]oxepin | Psychotropic (Antidepressant) nih.govwikipedia.org |
| Pinoxepin | Dibenz[b,e]oxepin | Psychotropic (Antipsychotic) nih.gov |
| Isoxepac | Dibenz[b,e]oxepin | Analgesic, Anti-inflammatory nih.gov |
| Spiro[dibenz[b,f]oxepin-10,4'-piperidine] | Dibenz[b,f]oxepin | Analgesic nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
47254-05-7 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-spiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-ylmethanamine |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-15-13-22-19(23-15)16-8-4-3-7-14(16)12-21-18-10-6-5-9-17(18)19/h3-10,15H,11-13H2,1-2H3 |
InChI Key |
CMEBTCWURHMCEE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24 |
Canonical SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3COC4=CC=CC=C24 |
Other CAS No. |
47254-05-7 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Spiroxepin
Classical Synthetic Pathways for Spiroxepin Scaffold Construction
Classical approaches to constructing the dibenz[b,e]oxepin scaffold, which forms the core of this compound, often involve cyclization reactions of appropriately substituted precursors. A prominent method entails the intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acid derivatives researchgate.netnih.goviiab.me. This process typically yields 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one. For instance, the cyclization of 2-(phenoxymethyl)benzoic acid (2a), 2-(4-methylphenoxymethyl)benzoic acid (2b), and 2-(4-ethylphenoxymethyl)benzoic acid (2c) leads to the corresponding 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one derivatives (1a, 1b, 1c). This reaction can be facilitated by a cooperative system involving FeCl₂ and Cl₂CHOCH₃ under mild conditions, demonstrating good yields and high regioselectivity iiab.me.
Other classical methods for synthesizing related dibenzo[b,f]oxepines include:
Wagner-Meerwein rearrangement: This involves the rearrangement of 9-hydroxyalkylxanthene uni.lu.
Ullmann coupling followed by Friedel-Crafts reaction: This two-step protocol is also utilized for scaffold formation handwiki.orguni.luuni.lu.
Intramolecular McMurry reaction: Diaryl ethers can serve as substrates in this reaction to construct the dibenzo[b,f]oxepine system, with reported yields of 53–55% uni.luuni.lu.
The 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one intermediate is crucial for this compound, as the spiro vrachi.namehandwiki.orgdioxolane moiety is introduced at the C-11 position, followed by the attachment of the dimethylaminomethyl group.
Contemporary Methodologies in this compound Synthesis Research
Modern synthetic efforts for dibenz[b,e]oxepin scaffolds, and by extension, compounds like this compound, integrate advanced catalytic systems and cascade reactions to enhance efficiency and selectivity.
Noteworthy contemporary approaches include:
One-pot cascade reactions: These reactions, sometimes performed under transition-metal-free conditions, involve sequential nucleophilic aromatic substitution and Knoevenagel condensation uni.lu.
Sequential Heck reaction and Pd-catalyzed etherification: These palladium-catalyzed reactions have been applied in the synthesis of dibenzo[b,f]oxepines handwiki.org.
Ni(0)-catalyzed synthesis: An efficient and regioselective method for dibenzo[b,e]oxepines utilizes Ni(0) catalysis. This protocol involves 1-bromo-2-((2-ethynylphenoxy)methyl)benzene derivatives and sodium formate (B1220265) (HCO₂Na) as a reducing agent, achieving high yields (e.g., 85% for a dibenzo[b,e]oxepine derivative in 12 hours).
Retrosynthetic analysis is a foundational strategy in organic synthesis planning, working backward from the target molecule to simpler, commercially available precursors. This technique involves conceptual bond cleavages (disconnections) and functional group interconversions (FGIs). While specific retrosynthetic pathways for this compound are not detailed in publicly available literature, the approach is implicitly applied to the synthesis of its core dibenz[b,e]oxepin scaffold. For instance, the simplified retrosynthetic analysis of doxepin, a related dibenz[b,e]oxepin drug, is considered a key step in assembling the dibenz[b,e]oxepin-11(6H)-one scaffold iiab.me. This involves identifying key disconnections that simplify the complex tricyclic structure into manageable synthons that can be formed via known reactions.
Computational chemistry and artificial intelligence (AI) are increasingly employed to optimize synthetic routes and predict molecular properties, including for dibenz[b,e]oxepine derivatives.
Computational Studies: Density Functional Theory (DFT) calculations are used to analyze the geometry of dibenzo[b,f]oxepine derivatives, predict E/Z isomers, and determine frontier orbital energies (HOMO/LUMO gap) handwiki.org. These calculations provide insights into the electronic structure and reactivity, aiding in reaction design. Molecular docking studies are also performed to model the interaction of synthesized molecules with biological targets, such as the colchicine (B1669291) binding site of tubulin, which can guide the design of new compounds with desired biological activities handwiki.org.
AI-Driven Optimization: In the broader context of drug synthesis, AI-driven methodologies leverage machine learning, deep learning, and reinforcement learning to predict optimal reaction conditions, streamline multi-step syntheses, and identify novel synthetic routes. AI-powered retrosynthesis tools analyze vast chemical reaction databases to propose efficient synthetic pathways, reducing reliance on extensive experimental trial-and-error. AI can also aid in lead optimization by predicting how structural modifications will impact drug-like properties, thereby accelerating the drug development process. While specific applications directly to this compound synthesis optimization are not detailed, these general AI principles are applicable to the design and synthesis of complex molecules like this compound and its analogs.
Design Principles for this compound Analogs in Research
The dibenz[b,e]oxepin nucleus serves as a versatile scaffold for designing a diverse range of pharmaceutical compounds. Research into this compound analogs focuses on modifying this core structure to modulate pharmacological activity and improve pharmacokinetic properties.
Key design principles for this compound analogs include:
Structural Modification of the Dibenz[b,e]oxepin Nucleus: Small modifications to the dibenz[b,e]oxepin framework can lead to compounds with distinct therapeutic profiles, such as antidepressants, anxiolytics, antipsychotics, analgesics, and anti-inflammatory agents researchgate.netnih.govnih.gov. This highlights the importance of exploring substituent effects on the aromatic rings and the oxepin (B1234782) ring.
Introduction of Specific Pharmacophores: The incorporation of specific functional groups or moieties can significantly influence the biological activity. For instance, the carbamoyloximino moiety, present in some dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)oximes, has been shown to improve pharmacological and pharmacokinetic properties researchgate.netnih.gov.
Spiro-Center Modifications: Given this compound's unique spiro vrachi.namehandwiki.orgdioxolane ring at the C-11 position, modifications to this spiro-center, including the nature of the heterocyclic ring or substituents on it, could be explored to alter receptor binding affinity or metabolic stability.
Side Chain Derivatization: The N,N-dimethylaminomethyl group attached to the spiro-dioxolane ring is a common feature in many psychoactive compounds. Varying the length, branching, or heteroatom content of this side chain, as well as the nature of the amine (e.g., primary, secondary, tertiary, cyclic), can impact receptor selectivity and potency. Research into analogs of tricyclic compounds, including dibenzoxepins, often involves systematic variations of side chains to establish structure-activity relationships (SAR) for neuroleptic activity.
Stereochemistry: The spiro-center and potential chiral carbons in the side chain introduce stereochemical considerations. The synthesis of specific stereoisomers and evaluation of their biological activity is a crucial aspect of analog design, as different stereoisomers can exhibit vastly different pharmacological profiles.
Computational Screening and Prediction: Computational tools, including molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, are invaluable in predicting the activity of potential analogs before synthesis, thereby guiding the design process towards more promising candidates iiab.me. This rational design approach aims to increase potency and efficacy while potentially reducing undesirable effects.
Investigation of Spiroxepin S Molecular Mechanisms of Action
Exploration of Receptor Binding Profiles
The initial step in elucidating the mechanism of action for a psychoactive compound like Spiroxepin involves a thorough examination of its receptor binding profile. This profile reveals the molecular targets with which the compound interacts and the affinity of these interactions, providing a foundational understanding of its potential pharmacological effects.
Based on the binding profiles of structurally similar compounds, it is hypothesized that this compound primarily interacts with dopamine (B1211576) and serotonin (B10506) receptors. Spiperone, a well-characterized butyrophenone (B1668137) antipsychotic with a spiro-decanone moiety, exhibits high affinity for several key receptors implicated in psychosis and mood regulation. These receptors are therefore considered potential molecular targets for this compound.
The primary targets are likely to include:
Dopamine D2 Receptors: Antagonism at these receptors is a hallmark of typical antipsychotic action.
Serotonin 5-HT1A Receptors: Interaction with these receptors may contribute to anxiolytic and antidepressant effects.
Serotonin 5-HT2A Receptors: Blockade of these receptors is characteristic of atypical antipsychotics and is thought to ameliorate some of the side effects associated with D2 receptor antagonism.
The binding affinities of Spiperone for these and other receptors, expressed as Ki values (nM), are presented in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) - Spiperone | Potential Implication for this compound |
| Dopamine D2 | 0.16 | Primary antipsychotic activity |
| Serotonin 5-HT1A | 1.1 | Modulation of mood and anxiety |
| Serotonin 5-HT2A | 2.5 | Atypical antipsychotic profile, reduced side effects |
| Serotonin 5-HT2C | >1000 | Potential for selectivity against this receptor |
| Alpha-1A Adrenergic | 4.7 | Potential for cardiovascular side effects |
| Alpha-1B Adrenergic | 0.9 | Potential for cardiovascular side effects |
| Histamine H1 | 18 | Potential for sedative effects |
This interactive table allows for sorting by receptor type and binding affinity.
The high affinity of Spiperone for D2 and 5-HT2A receptors suggests that this compound may also function as a potent antagonist at these sites. The significantly lower affinity for 5-HT2C receptors could indicate a degree of selectivity, a desirable characteristic in modern antipsychotic drug design.
The interaction between a ligand like this compound and its target receptor is a dynamic process involving the formation of non-covalent bonds. These interactions are governed by the three-dimensional structures of both the ligand and the binding pocket of the receptor.
Molecular docking studies on related compounds provide insights into the potential binding modes of this compound. For instance, the interaction of Spiperone with the dopamine D2 receptor involves key amino acid residues within the transmembrane domains of the receptor. The butyrophenone chain of Spiperone is thought to extend into a hydrophobic pocket, while the spiro-decanone portion may form hydrogen bonds and van der Waals interactions with specific residues, stabilizing the ligand-receptor complex.
The dynamics of these interactions, including the rates of association and dissociation, are crucial for determining the pharmacological profile of the drug. A compound with a rapid dissociation rate from the D2 receptor, for example, may be associated with a lower incidence of extrapyramidal side effects. While specific kinetic data for this compound is not available, the structural similarities to Spiperone suggest that it likely engages in similar dynamic interactions with its target receptors.
Enzymatic Modulation and Inhibition by this compound
The screening of this compound against a panel of enzymes would be a critical step in fully characterizing its pharmacological profile. Enzymes of particular interest would include those involved in neurotransmitter metabolism and those that are common targets for drug-induced inhibition, such as the cytochrome P450 (CYP) family of enzymes.
Potential Enzyme Targets for Screening:
Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4): To assess potential for drug-drug interactions.
Monoamine Oxidase (MAO-A and MAO-B): To determine any influence on neurotransmitter breakdown.
Protein Kinases: To explore potential roles in intracellular signaling pathways.
Should this compound be found to inhibit a particular enzyme, a kinetic analysis would be necessary to determine the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound.
The results of such an analysis would yield important parameters, including the inhibition constant (Ki), which quantifies the potency of the inhibitor. The mode of inhibition provides further insight into how the compound interacts with the enzyme. For example, a competitive inhibitor typically binds to the active site of the enzyme, directly competing with the natural substrate.
While specific kinetic data for this compound is unavailable, the general principles of enzyme kinetics would be applied to any future studies.
The interaction of this compound with its molecular targets (both receptors and potentially enzymes) would be expected to have downstream effects on various biochemical pathways.
Dopaminergic and Serotonergic Signaling: By antagonizing D2 and 5-HT2A receptors, this compound would modulate intracellular signaling cascades regulated by these receptors. This includes pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide turnover. The net effect would be a modulation of neuronal excitability and gene expression in brain regions associated with psychosis.
Metabolic Pathways: Inhibition of metabolic enzymes, such as CYP isoforms, could alter the metabolism of both this compound itself and other co-administered drugs. This has significant implications for drug efficacy and potential for adverse interactions. While there is no direct evidence of this compound impacting metabolic pathways, this remains an important area for future investigation.
Elucidation of Cellular Target Engagement by this compound
The process of cellular target engagement confirms that a molecule interacts with its intended target within a cellular environment. This is a critical step in understanding a compound's mechanism of action and its potential therapeutic effects. Methodologies to determine target engagement often include cellular thermal shift assays, enzyme-linked immunosorbent assays (ELISAs), and various imaging techniques. As there is no published research on this compound, its cellular targets remain unidentified.
To understand how a compound functions, it is essential to identify where it localizes within a cell and which macromolecules (such as proteins or nucleic acids) it physically interacts with. This can involve techniques like subcellular fractionation followed by analytical methods, or advanced microscopy with labeled compounds. Without such studies on this compound, it is not possible to describe its distribution within cellular compartments or its specific macromolecular binding partners.
Table 1: Putative Cellular Localization and Macromolecular Interactions of this compound
| Cellular Compartment | Interacting Macromolecule | Method of Identification |
|---|
This table is for illustrative purposes only. No data is available for this compound.
Once a compound engages its target, it can modulate one or more intracellular signaling networks. These complex pathways, such as the MAPK/ERK or PI3K/Akt pathways, control a vast array of cellular processes including growth, proliferation, and survival. The effect of a compound on these networks is typically assessed through methods like Western blotting to measure changes in protein phosphorylation or reporter gene assays to monitor transcriptional activity. In the absence of any research, the impact of this compound on any intracellular signaling network is unknown.
Table 2: Summary of this compound's Effects on Key Signaling Pathways
| Signaling Pathway | Key Proteins Monitored | Observed Effect |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No data is available for this compound.
Preclinical Mechanistic Studies of Spiroxepin
In Vitro Models for Mechanistic Research
In vitro models are essential for initial mechanistic research, providing a simplified and controlled environment to study the direct effects of a compound on cells and specific molecular targets.
Two-Dimensional Cell Culture Systems for Spiroxepin Studies
Two-dimensional (2D) cell culture systems, where cells are grown in a single layer on a flat surface, represent a primary tool for initial toxicological and mechanistic screening. These systems allow for high-throughput analysis of a compound's effects on cell viability, proliferation, and other cellular processes. However, no specific studies detailing the use of 2D cell cultures to investigate the mechanisms of this compound have been identified in the public domain.
Three-Dimensional Cell Culture and Organoid Models for Mechanistic Insights
To better mimic the complex architecture and physiological environment of native tissues, researchers are increasingly turning to three-dimensional (3D) cell culture and organoid models. Spheroids, which are simple 3D aggregates of cells, and organoids, which are more complex structures that recapitulate organ-specific cell types and organization, offer a more physiologically relevant context for studying a compound's effects. At present, there is no publicly available research documenting the use of 3D cell culture or organoid models to gain mechanistic insights into the activity of this compound.
Advanced In Vitro Assays for Molecular Mechanism Elucidation
A variety of advanced in vitro assays are employed to pinpoint the precise molecular targets and pathways affected by a chemical compound. These can include enzyme activity assays, receptor binding studies, gene expression analysis, and high-content imaging to visualize cellular changes. The application of such assays to elucidate the molecular mechanism of this compound has not been described in available scientific literature.
In Vivo Models for Mechanistic Research
Following promising in vitro findings, research typically progresses to in vivo models, most commonly small animals, to understand how a compound behaves in a whole, living organism.
Utilization of Small Animal Models in this compound Mechanistic Investigations
Small animal models, such as mice and rats, are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its efficacy and potential toxicity in a systemic context. These models are crucial for confirming mechanisms of action suggested by in vitro data. A review of scientific databases reveals no published studies on the use of small animal models for mechanistic investigations of this compound.
Translational Aspects of Preclinical In Vivo Findings to Mechanistic Understanding
The ultimate goal of preclinical in vivo studies is to generate data that can be translated to predict a compound's effects in humans. This involves correlating findings from animal models with human physiology and disease states to build a comprehensive understanding of the compound's mechanism and potential clinical utility. Due to the absence of published preclinical in vivo data for this compound, no such translational analyses are currently possible.
Structure Activity Relationship Sar and Medicinal Chemistry Research on Spiroxepin
Systematic Elucidation of Spiroxepin Structure-Activity Relationships
The systematic investigation of this compound's SAR involves the synthesis and biological evaluation of a series of related compounds to determine how specific structural modifications influence their activity. While direct and extensive SAR studies on this compound are not abundantly available in the public domain, valuable insights can be gleaned from research on structurally similar compounds, such as those containing a spirocyclic system or a dibenz[b,e]oxepin nucleus.
For instance, studies on spiroxatrine (B1682170) derivatives, which share a spirocyclic core with this compound, have provided important SAR information. Research on triazaspirodecanone derivatives as nociceptin/orphanin FQ receptor ligands revealed that modifications to the 1,4-benzodioxane (B1196944) moiety significantly impact activity. nih.gov The presence and position of hydrogen-bond donor groups, such as a hydroxyl group, were found to be critical for receptor interaction. nih.gov Specifically, a hydroxyl group positioned alpha to the methylene (B1212753) linker connected to the 1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one portion was more favorable for activity. nih.gov Furthermore, the stereochemistry of these derivatives played a role, with cis diastereoisomers of certain hydroxyl derivatives showing moderately higher stereoselectivity than their trans counterparts. nih.gov
Additionally, the dibenz[b,e]oxepin nucleus, a key structural component of this compound, is found in various psychoactive drugs. mdpi.com Studies on derivatives of this nucleus have highlighted the importance of substituents on the aromatic rings for modulating biological activity. For example, in a series of dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes designed as potential antimicrobial agents, the substitution pattern on the arylcarbamoyl side chain was found to influence the antimicrobial spectrum and potency. mdpi.com The most active compounds in this series featured substitution at the meta position of the benzene (B151609) ring in the side chain. mdpi.com
These findings from related compound series suggest that the SAR of this compound is likely influenced by:
The nature and position of substituents on the aromatic rings of the dibenz[b,e]oxepin core.
The stereochemistry of the spirocyclic junction.
The presence and orientation of functional groups capable of forming hydrogen bonds.
A hypothetical SAR study on this compound might involve the systematic introduction of various substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) at different positions on the aromatic rings. The resulting analogs would then be evaluated for their binding affinity and functional activity at relevant biological targets to build a comprehensive SAR model.
Rational Design of this compound Analogs for Mechanistic Probes
The rational design of chemical analogs plays a pivotal role in elucidating the mechanism of action of a parent compound like this compound. These specifically designed molecules, often referred to as mechanistic probes, can help identify biological targets, characterize binding interactions, and investigate downstream signaling pathways. While specific examples of rationally designed this compound analogs as mechanistic probes are not extensively documented, the principles of their design are well-established in medicinal chemistry. mdpi.comnih.govresearchgate.netmdpi.comnih.gov
Introduction of Reporter Groups: Analogs can be synthesized with reporter groups, such as fluorescent tags or radiolabels, to enable visualization and quantification of their distribution in tissues or cells.
Photoaffinity Labeling: The incorporation of a photoreactive group allows for the formation of a covalent bond between the analog and its biological target upon photoirradiation. This enables the identification and isolation of the target protein.
Biotinylation: Attaching a biotin (B1667282) molecule to the this compound scaffold allows for the use of avidin-biotin technology for affinity-based purification and detection of the target protein.
For example, a fluorescently labeled this compound analog could be used in cellular imaging studies to determine its subcellular localization and to identify potential intracellular binding partners. Similarly, a photoaffinity-labeled analog could be employed to covalently modify and subsequently identify the specific receptor or enzyme with which this compound interacts.
The rational design process for these probes would heavily rely on existing SAR data to identify positions on the this compound molecule where modifications are well-tolerated without disrupting its biological activity. Computational modeling can further aid in predicting the impact of these modifications on the compound's conformation and binding to its putative target.
Computational Chemistry Approaches in this compound Medicinal Chemistry
Computational chemistry has emerged as a powerful tool in modern drug discovery and development, offering insights that can guide the design and optimization of new therapeutic agents. chapman.educhapman.edu In the context of this compound, computational approaches can be employed to understand its SAR, predict the properties of novel analogs, and elucidate its mechanism of action at the molecular level.
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. mdpi.commdpi.comscifiniti.comnih.gov For this compound, molecular modeling can be used to:
Determine its preferred three-dimensional conformation.
Analyze its electronic properties, such as electrostatic potential and molecular orbitals.
Simulate its dynamic behavior in different environments.
Molecular docking is a specific molecular modeling technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). nih.govmdpi.commdpi.comresearchgate.net This method is particularly useful when the three-dimensional structure of the biological target is known. A typical docking study involves:
Preparation of the Ligand and Receptor Structures: The three-dimensional structures of this compound and its target protein are prepared, which may involve energy minimization to obtain stable conformations.
Definition of the Binding Site: The region on the receptor where the ligand is expected to bind is defined.
Docking Simulation: A scoring function is used to evaluate different binding poses of the ligand within the binding site, and the pose with the most favorable score is identified.
The results of a docking study can provide valuable information about the key interactions between this compound and its target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to rationalize the observed SAR and to guide the design of new analogs with improved binding affinity.
For instance, if a docking study reveals a specific hydrogen bond between a hydroxyl group on a this compound analog and an amino acid residue in the receptor's binding pocket, this would explain the importance of that functional group for activity. Conversely, if the model shows that a bulky substituent on the analog creates a steric clash with the receptor, this would rationalize a decrease in activity for that compound.
Below is an illustrative data table that might be generated from a hypothetical docking study of this compound analogs against a target receptor.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| This compound | -9.5 | Tyr123, Phe234, Asn345 | Pi-pi stacking, Hydrophobic, Hydrogen bond |
| Analog A (with hydroxyl group) | -10.2 | Tyr123, Phe234, Asn345, Ser120 | Pi-pi stacking, Hydrophobic, Hydrogen bonds |
| Analog B (with bulky substituent) | -7.8 | Tyr123, Asn345 | Pi-pi stacking, Hydrogen bond, Steric clash |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.orgmdpi.commdpi.comlbp.world A QSAR model is typically represented by an equation that relates the biological activity (e.g., binding affinity, enzyme inhibition) to a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area.
The process of developing a QSAR model generally involves the following steps:
Data Set Selection: A set of compounds with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using statistical techniques, such as cross-validation and external validation.
A validated QSAR model can be used to:
Predict the biological activity of new, untested compounds.
Identify the most important molecular features for biological activity.
Guide the design of new compounds with enhanced activity.
A study involving a QSAR analysis for analgesic activity included this compound in its dataset. uclv.edu.cu This suggests that computational models have been developed to predict the analgesic properties of compounds with similar scaffolds.
The following is a hypothetical example of a QSAR equation for a series of this compound analogs:
pIC50 = 0.5 * logP - 0.2 * MolecularWeight + 1.2 * NumHDonors + 3.5
In this hypothetical equation, pIC50 represents the biological activity, logP is a measure of lipophilicity, MolecularWeight is the molecular weight, and NumHDonors is the number of hydrogen bond donors. This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while a higher molecular weight is detrimental.
Below is an illustrative data table that might be used in a QSAR study of this compound analogs.
| Compound | logP | Molecular Weight | Number of H-Bond Donors | Observed pIC50 | Predicted pIC50 |
| This compound | 4.2 | 350.4 | 1 | 7.8 | 7.8 |
| Analog 1 | 4.5 | 364.4 | 1 | 7.6 | 7.7 |
| Analog 2 | 3.9 | 352.4 | 2 | 8.2 | 8.1 |
| Analog 3 | 4.8 | 378.5 | 1 | 7.7 | 7.6 |
This is a hypothetical data table for illustrative purposes.
By integrating SAR, rational design, and computational chemistry approaches, researchers can gain a comprehensive understanding of the medicinal chemistry of this compound and accelerate the discovery of new and improved therapeutic agents.
Biotransformation Pathways of Spiroxepin in Research Models
Identification of Major Biotransformation Routes
In vitro studies utilizing liver S9 fractions from rats and monkeys, as well as human liver microsomes, have identified several major biotransformation routes for Perospirone. These metabolic transformations primarily involve oxidation and cleavage of the molecule.
The principal metabolic pathways observed include:
Oxidative Cleavage of the Butylene Side Chain: This reaction results in the formation of two major metabolites, identified as MX9 and ID-11614 in rat liver S9 incubations.
Oxidation at the Cyclohexane Ring: This pathway leads to the formation of hydrated metabolites, notably ID-15036 and MX11, which were prominent in incubations with monkey and human liver preparations. researchgate.net
S-oxidation: This metabolic route was also identified as a key transformation pathway in human liver S9 and microsomal studies. researchgate.net
In monkey liver S9 incubations, the initial major metabolites were the cyclohexane-hydrated forms (ID-15036 and MX11). However, with longer incubation times, an increase in the butylene chain cleavage products (like ID-15001) was observed. researchgate.net Similarly, in human liver S9, the primary initial metabolite was the hydrated product ID-15036, with an increase in butylene chain cleavage metabolites over time. researchgate.net
Table 1: Major Metabolites of Perospirone Identified in In Vitro Systems
| Metabolite ID | Biotransformation Pathway | Research Model |
| MX9 | Oxidative cleavage of butylene side chain | Rat Liver S9 |
| ID-11614 | Oxidative cleavage of butylene side chain | Rat Liver S9 |
| ID-15036 | Hydration of cyclohexane ring | Monkey and Human Liver S9 |
| MX11 | Hydration of cyclohexane ring | Monkey and Human Liver S9 & Microsomes |
| ID-15001 | Oxidative cleavage of butylene side chain | Monkey and Human Liver S9 & Microsomes |
Data extrapolated from studies on Perospirone. researchgate.net
Enzymatic Systems Involved in Spiroxepin Biotransformation
The biotransformation of Perospirone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Studies utilizing yeast microsomes expressing various human CYP subtypes have elucidated the specific enzymes responsible for its metabolism.
The key CYP enzymes involved are:
CYP1A1, CYP2C8, and CYP2D6: These enzymes were also identified as being responsible for the metabolism of Perospirone, although the contribution of CYP3A4 is noted as being of great importance. researchgate.net
The involvement of multiple CYP enzymes, particularly the promiscuous CYP3A4, suggests a low likelihood of clinically significant issues arising from genetic polymorphisms in any single enzyme. researchgate.net
Table 2: Cytochrome P450 Isoforms Involved in Perospirone Metabolism
| Enzyme | Role in Metabolism |
| CYP3A4 | Major contributor |
| CYP1A1 | Contributor |
| CYP2C8 | Contributor |
| CYP2D6 | Contributor |
Data extrapolated from studies on Perospirone. researchgate.net
Comparative Biotransformation Studies Across Preclinical Species
Significant species differences have been observed in the metabolism of Perospirone, particularly in the proportions of the metabolites produced. These differences are crucial for the selection of appropriate animal models for preclinical toxicology studies.
Rat: In rat liver S9, the primary metabolic pathway was the oxidative cleavage of the butylene chain, leading to metabolites MX9 and ID-11614. Hydration of the cyclohexane ring was a minor pathway. researchgate.net
Monkey: In contrast, monkey liver S9 primarily produced metabolites hydrated at the cyclohexane ring (ID-15036 and MX11) in shorter incubations. Cleavage of the butylene side chain became more prominent with longer incubation periods. researchgate.net
Human: The metabolic profile in human liver preparations more closely resembled that of the monkey, with initial hydration of the cyclohexane ring being the major route, followed by an increase in side-chain cleavage products over time. researchgate.net
These findings indicate that while the same metabolic pathways are present in both rats and monkeys, the quantitative differences are substantial. The metabolic profile in monkeys appears to be more predictive of human metabolism for this class of compounds.
Table 3: Comparative Proportions of Perospirone Metabolite Types Across Species
| Species | Primary Biotransformation Route (Initial) | Secondary/Time-Dependent Route |
| Rat | Oxidative cleavage of butylene side chain | Hydration of cyclohexane ring (minor) |
| Monkey | Hydration of cyclohexane ring | Oxidative cleavage of butylene side chain |
| Human | Hydration of cyclohexane ring | Oxidative cleavage of butylene side chain |
Data extrapolated from studies on Perospirone. researchgate.net
Analytical Methodologies in Spiroxepin Research
Spectroscopic and Chromatographic Techniques for Spiroxepin Characterization
The definitive identification and characterization of the this compound compound depend on the application of powerful spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and physicochemical properties of the substance.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the precise structure of organic molecules like this compound. msu.edujackwestin.comlibretexts.org By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides data on the chemical environment of each atom, allowing for the determination of the molecule's connectivity and stereochemistry. msu.edulibretexts.org The chemical shifts, spin-spin coupling patterns, and integration of signals in an NMR spectrum collectively serve as a unique fingerprint for the this compound molecule. jackwestin.com
Mass Spectrometry (MS): MS is employed to determine the molecular weight and elemental composition of this compound with high accuracy. nih.gov Techniques such as electrospray ionization (ESI) are used to convert the molecule into gas-phase ions. nih.govyoutube.com The mass-to-charge ratio (m/z) of the resulting molecular ion provides the exact molecular mass. youtube.com Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information that can confirm the identity of the compound. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to separate this compound from impurities and to assess its purity. d-nb.infonih.gov The compound is passed through a column packed with a stationary phase, and its separation is achieved based on its affinity for the stationary and mobile phases. d-nb.info By coupling HPLC with a detector, such as an ultraviolet (UV) or photodiode array (DAD) detector, a chromatogram is produced where the retention time is characteristic of this compound under specific analytical conditions. d-nb.infonih.gov This method is crucial for quality control in the synthesis and formulation processes.
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Information Provided | Purpose in this compound Research |
| ¹H and ¹³C NMR | Chemical environment of hydrogen and carbon atoms, molecular connectivity. | Unambiguous structure elucidation and confirmation. |
| High-Resolution MS | Precise molecular weight and elemental formula. | Confirmation of molecular identity and composition. |
| HPLC-UV/DAD | Retention time, purity profile, and separation from related substances. | Purity assessment and quality control of this compound samples. |
Methodologies for Quantifying this compound and Metabolites in Biological Matrices for Research Purposes
To understand the pharmacokinetics of this compound, it is essential to accurately measure its concentration, along with its metabolites, in complex biological matrices such as plasma and urine. nih.govpjoes.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. nih.govresearchgate.net
The bioanalytical method development and validation process involves several critical steps:
Sample Preparation: This is a crucial step to remove interfering endogenous substances from the biological matrix. uab.edu Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu The choice of method aims to maximize the recovery of this compound and its metabolites while minimizing matrix effects that can suppress or enhance the MS signal.
Chromatographic Separation: A robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate this compound and its metabolites from each other and from any remaining matrix components before they enter the mass spectrometer. nih.gov This separation is critical for accurate quantification, especially for isomeric metabolites.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of this compound or a metabolite) and a characteristic product ion formed upon fragmentation. This highly specific transition ensures that only the target analyte is measured, providing excellent selectivity and sensitivity. mdpi.com
Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. uab.edu
Table 2: Typical Validation Parameters for a this compound Bioanalytical LC-MS/MS Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The correlation coefficient of the calibration curve. | ≥ 0.99 |
| LLOQ | The lowest concentration on the calibration curve. | Signal-to-noise ratio > 5; accuracy and precision within ±20%. |
| Intra-day Precision (%CV) | The precision within a single analytical run. | ≤ 15% (≤ 20% at LLOQ). |
| Inter-day Precision (%CV) | The precision across different analytical runs. | ≤ 15% (≤ 20% at LLOQ). |
| Accuracy (% Bias) | The closeness of measured values to the nominal concentration. | Within ±15% (±20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | The influence of matrix components on ionization. | Assessed to ensure no significant impact on quantification. |
| Stability | Analyte stability under various storage and handling conditions. | Analyte concentration within ±15% of initial values. |
Advanced Analytical Approaches for Mechanistic Studies
Investigating the molecular mechanisms of this compound requires advanced analytical techniques that can probe its interactions with biological targets and map its metabolic fate in detail.
Receptor Binding Assays:
To understand how this compound interacts with its intended protein targets (e.g., receptors), in vitro receptor binding assays are indispensable tools. nih.gov These assays quantify the affinity of a compound for a specific receptor. nih.gov
Radioligand Binding Assays: These assays utilize a radiolabeled ligand (a molecule with known high affinity for the receptor) to compete with this compound for binding to the target receptor. nih.govoncodesign-services.com By measuring the displacement of the radioligand at various concentrations of this compound, key affinity parameters can be determined. nih.gov
IC₅₀ (Inhibitory Concentration 50%): The concentration of this compound required to inhibit 50% of the specific binding of the radioligand. nih.gov
Kᵢ (Inhibition Constant): An indicator of the binding affinity of this compound for the receptor, calculated from the IC₅₀ value. nih.gov
Scintillation Proximity Assay (SPA): This is a high-throughput format for radioligand binding assays where the receptor is immobilized on SPA beads. revvity.com Light is only emitted when a radioligand binds to the receptor on the bead, eliminating the need for a separation step and making it suitable for screening large numbers of compounds. revvity.com
Metabolite Identification using High-Resolution Mass Spectrometry (HRMS):
To build a comprehensive picture of this compound's biotransformation, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are used. researchgate.netthermofisher.com These techniques are vital for identifying unknown metabolites in biological samples.
Metabolite Profiling: After administration, samples from plasma, urine, or in vitro systems (like human liver microsomes) are analyzed. researchgate.net
Mass Defect Filtering: Advanced data processing techniques, such as mass defect filtering, are used to distinguish potential drug-related metabolites from the vast number of endogenous background ions in a biological sample. researchgate.netsemanticscholar.org This method leverages the fact that the mass defect of drug metabolites will be similar to the parent drug. semanticscholar.org
Structural Elucidation: HRMS provides highly accurate mass measurements of both the parent metabolite ion and its fragments. This information allows for the prediction of elemental compositions and the elucidation of the metabolite's structure, revealing how the body has modified the this compound molecule (e.g., through oxidation or conjugation).
Table 3: Advanced Methods for Mechanistic Studies of this compound
| Methodology | Application | Key Parameters Measured/Information Obtained |
| Radioligand Binding Assay | Quantifying the interaction of this compound with its target receptor. | Binding Affinity (Kᵢ), Potency (IC₅₀). |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Identification and structural elucidation of metabolites in biological matrices. | Accurate mass of metabolites, fragmentation patterns, metabolic pathways. |
| Scintillation Proximity Assay | High-throughput screening of this compound's receptor binding activity. | Receptor binding inhibition in a homogenous format. |
Future Research Directions and Unaddressed Questions for Spiroxepin
Emerging Technologies for Deeper Mechanistic Understanding
To achieve a more profound mechanistic understanding of Spiroxepin, emerging technologies could be leveraged. While specific applications to this compound have not been detailed in the retrieved literature, general advancements in analytical and biological techniques offer promising avenues. For instance, advanced spectroscopic methods, such as high-resolution NMR or cryo-electron microscopy, could elucidate the precise three-dimensional structure of this compound and its interactions with target macromolecules at an atomic level. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide quantitative data on binding kinetics and thermodynamics with potential biological targets, offering insights into its affinity and selectivity. Furthermore, advanced cell-based assays incorporating biosensors or optogenetics could allow for real-time monitoring of cellular responses to this compound, revealing downstream signaling pathways or cellular processes affected by the compound. The integration of artificial intelligence (AI) and machine learning algorithms in data analysis could help identify subtle patterns and correlations in complex biological datasets generated from such experiments, potentially uncovering previously unrecognized mechanisms of action sydney.edu.aupressbooks.pubcomptia.org.
Opportunities for Novel this compound Analog Development
The development of novel this compound analogs represents a significant opportunity for future research. Although specific studies on this compound analog synthesis were not found, the general principles of medicinal chemistry and structure-activity relationship (SAR) studies could be applied. By systematically modifying the core this compound structure, researchers could synthesize a library of derivatives. High-throughput screening of these analogs against a range of biological targets could identify compounds with improved potency, selectivity, or altered pharmacological profiles. Computational chemistry techniques, such as molecular docking and de novo drug design, could guide the rational design of new analogs by predicting their binding to specific receptors or enzymes. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the properties of drug candidates and exploring the chemical space around the this compound scaffold.
Integration of Multi-Omics Data in this compound Research
The integration of multi-omics data offers a holistic approach to understanding the biological impact of this compound, though specific research applying this to this compound was not identified azolifesciences.com. A multi-omics strategy would involve combining data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of how this compound affects biological systems azolifesciences.com. For example, transcriptomic analysis (RNA sequencing) could reveal changes in gene expression patterns in response to this compound, indicating affected pathways or cellular processes. Proteomic analysis (mass spectrometry-based protein quantification) could identify alterations in protein abundance or post-translational modifications, offering direct evidence of protein-level effects. Metabolomic profiling could detect changes in small molecule metabolites, reflecting shifts in metabolic pathways. By integrating these diverse datasets using bioinformatics tools and computational modeling, researchers could construct detailed networks of molecular interactions, identify key biomarkers, and gain a systems-level understanding of this compound's biological activities nih.govmdpi.comnih.gov. This approach could uncover complex interactions that might be missed by single-omics analyses, providing a more complete picture of the compound's influence on cellular physiology.
Addressing Gaps in Current Mechanistic Knowledge
Significant gaps in the current mechanistic knowledge of this compound remain unaddressed in the publicly available literature. Key questions revolve around its precise molecular targets, the specific binding sites on those targets, and the downstream signaling cascades it modulates. The exact nature of its interaction with biological systems at a cellular and subcellular level is largely unexplored. Furthermore, the kinetics of its absorption, distribution, metabolism, and excretion (ADME) in biological systems are not detailed in the provided information, which is fundamental for understanding its pharmacological profile. Future research must focus on systematically identifying and validating its primary molecular targets through rigorous biochemical and biophysical assays. This could involve affinity chromatography, target deconvolution strategies, and CRISPR-based gene editing to confirm target engagement and functional consequences. Elucidating these fundamental aspects is crucial for a complete understanding of this compound's potential.
Q & A
Q. What are the primary pharmacological targets of Spiroxepin, and how can researchers validate these targets experimentally?
To identify and validate this compound's targets, begin with in vitro binding assays (e.g., radioligand displacement) and molecular docking simulations to predict affinity for specific receptors or enzymes. Follow this with functional assays (e.g., enzyme inhibition kinetics or receptor activation studies) to confirm mechanistic interactions. Use the PICOT framework to structure the research question: define the Population (e.g., cell lines or animal models), Intervention (this compound dosage), Comparison (control compounds), Outcome (binding affinity or functional activity), and Time frame (acute vs. chronic exposure) . Validate findings through independent replication and orthogonal methods (e.g., CRISPR-based gene knockout to confirm target necessity) .
Q. How should researchers design a preliminary in vivo study to assess this compound’s efficacy and safety?
Adopt a randomized, controlled trial design in animal models, ensuring sample size calculations (power analysis) to detect statistically significant effects. Include dose-ranging arms (low, medium, high) and a vehicle control group. Monitor pharmacokinetic parameters (e.g., C~max~, AUC) and toxicological endpoints (e.g., liver enzymes, histopathology). Use SPIDER criteria (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to align methodology with objectives . Report all experimental conditions transparently to enable replication, including housing conditions, administration routes, and blinding protocols .
Q. What methodologies are recommended for synthesizing this compound with high purity for preclinical studies?
Optimize synthetic routes using retrosynthetic analysis and characterize intermediates via NMR, HPLC, and mass spectrometry. Employ orthogonal purification techniques (e.g., column chromatography, recrystallization) to achieve >95% purity. Document synthetic yields, solvent systems, and reaction conditions in detail, adhering to Materials and Methods guidelines for reproducibility . Validate purity through melting point analysis and spectral comparisons with reference standards.
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways across studies be systematically analyzed?
Conduct a systematic review to aggregate disparate findings, using PRISMA guidelines for literature screening and data extraction. Apply principal contradiction analysis to identify the dominant factor (e.g., species-specific cytochrome P450 isoforms or dosing regimens) influencing metabolic discrepancies . Perform in vitro metabolism assays with human hepatocytes and comparative genomics to resolve interspecies variations. Use meta-regression to assess covariates (e.g., study design, sample size) contributing to heterogeneity .
Q. What advanced computational strategies are effective in predicting this compound’s off-target effects and potential drug interactions?
Deploy AI-driven platforms (e.g., deep learning models trained on ChEMBL data) to predict off-target binding. Validate predictions with chemoproteomic profiling (e.g., thermal shift assays or affinity-based proteomics) . Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions, incorporating CYP450 inhibition data and plasma protein binding parameters. Ensure data integrity by curating high-confidence datasets and avoiding post hoc hypothesis tailoring .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action in complex disease models?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or HRMS) datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks or pathway enrichment analysis). Apply systems pharmacology to map this compound-induced perturbations onto disease-associated pathways (e.g., inflammation or apoptosis). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for experimental validation . Ensure raw data and code are publicly archived to facilitate reproducibility .
Methodological Considerations
- Data Contradiction Resolution : Prioritize studies with robust experimental designs (e.g., randomized controls, blinded assessments) and assess bias using tools like ROBINS-I .
- Replicability : Document all protocols in line with ARRIVE guidelines for preclinical studies, including raw data, statistical scripts, and reagent sources .
- Ethical Compliance : For human cell lines or tissue samples, obtain IRB approval and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
